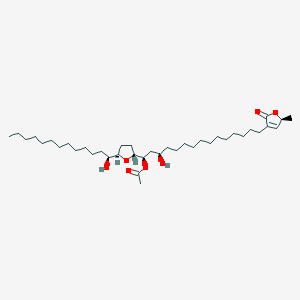
Dehydrocurdione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrocurdione is a germacrane sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
1. Effects on Smooth Muscle
Dehydrocurdione, a sesquiterpene derived from zedoary, has been found to affect smooth muscle activity. In studies involving rodents, dehydrocurdione induced relaxation in the rat duodenum and inhibited spontaneous motility. It also inhibited contractions in the guinea pig ileum caused by various agents. These effects suggest that dehydrocurdione's action on intestinal and vascular smooth muscle is mediated by blocking calcium entry from the extracellular space (Irie et al., 2000).
2. Anti-inflammatory and Antioxidant Effects
Dehydrocurdione exhibits notable anti-inflammatory properties, as shown in studies involving rats and mice. Oral administration of dehydrocurdione has been observed to mitigate acetic acid-induced writhing in mice and reduce fever in rats. Interestingly, it demonstrated minimal inhibition of cyclooxygenase but significantly reduced free radical formation, indicating an antioxidant effect (Yoshioka et al., 1998).
Eigenschaften
Produktname |
Dehydrocurdione |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6+/t12-/m0/s1 |
InChI-Schlüssel |
ZYPUZCWWTYIGFV-BCMYLCSRSA-N |
Isomerische SMILES |
C[C@H]1CC/C=C(/CC(=O)C(=C(C)C)CC1=O)\C |
SMILES |
CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C |
Kanonische SMILES |
CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C |
Synonyme |
dehydrocurdione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)





![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)




